Ethyl 2-benzoyl-3,3-dimethylbutanoate
Description
Ethyl 2-benzoyl-3,3-dimethylbutanoate (CAS: 75574-69-5) is an ester derivative featuring a benzoyl group at the C2 position and two methyl substituents at the C3 position of a butanoate backbone. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol. The compound is structurally characterized by a ketone (benzoyl) and a branched ester moiety, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry . Its applications include serving as a precursor in metal-catalyzed C–H bond functionalization reactions due to the electron-withdrawing benzoyl group, which enhances reactivity at specific positions .
Properties
CAS No. |
75574-69-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 2-benzoyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)12(15(2,3)4)13(16)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
InChI Key |
QPMKTOLBLRBPPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Boiling Points and Polarity: The benzoyl derivative (C₁₅H₂₀O₃) has a higher molecular weight and boiling point compared to simpler esters like ethyl 2-ethyl-3,3-dimethylbutanoate (C₁₀H₂₀O₂). The hydroxyl group in ethyl 3-hydroxy-2,2-dimethylbutanoate increases polarity and hydrogen-bonding capacity, enhancing water solubility .
- Steric Effects : The 3,3-dimethyl substitution in the target compound reduces conformational flexibility, impacting its reactivity in sterically demanding reactions .
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